molecular formula C9H5ClFNO B164894 5-Chloro-3-(4-fluorophenyl)isoxazole CAS No. 137188-20-6

5-Chloro-3-(4-fluorophenyl)isoxazole

Cat. No.: B164894
CAS No.: 137188-20-6
M. Wt: 197.59 g/mol
InChI Key: SCRXBYPGBVETDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(4-fluorophenyl)isoxazole: is a heterocyclic compound that contains both chlorine and fluorine atoms It is part of the oxazole family, which is known for its aromatic five-membered ring structure containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-fluorophenyl)isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzoyl chloride with chloroacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen atom in the oxazole ring.

    Reduction: Reduction reactions can occur at the chlorine or fluorine substituents, potentially leading to dehalogenation.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorine atom, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted oxazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-3-(4-fluorophenyl)isoxazole is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore. The presence of both chlorine and fluorine atoms can enhance the biological activity of derivatives, making them potential candidates for drug development.

Medicine: Medicinally, derivatives of this compound are investigated for their potential therapeutic effects. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased resistance to degradation or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-fluorophenyl)isoxazole and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal chemistry, these compounds may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

  • 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole
  • 5-Chloro-3-(4-bromophenyl)-1,2-oxazole
  • 5-Chloro-3-(4-methylphenyl)-1,2-oxazole

Comparison: Compared to its analogs, 5-Chloro-3-(4-fluorophenyl)isoxazole is unique due to the presence of the fluorine atom. Fluorine is highly electronegative, which can significantly influence the compound’s reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced properties.

Properties

CAS No.

137188-20-6

Molecular Formula

C9H5ClFNO

Molecular Weight

197.59 g/mol

IUPAC Name

5-chloro-3-(4-fluorophenyl)-1,2-oxazole

InChI

InChI=1S/C9H5ClFNO/c10-9-5-8(12-13-9)6-1-3-7(11)4-2-6/h1-5H

InChI Key

SCRXBYPGBVETDN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NOC(=C2)Cl)F

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)Cl)F

Synonyms

5-CHLORO-3-(4-FLUOROPHENYL)ISOXAZOLE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.